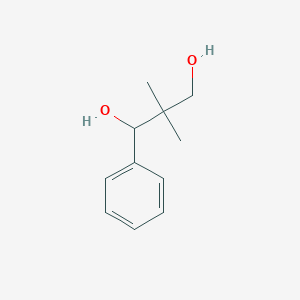

2,2-Dimethyl-1-phenylpropane-1,3-diol

Beschreibung

2,2-Dimethyl-1-phenylpropane-1,3-diol (C₁₁H₁₆O₂; molecular weight: 180.25 g/mol) is a diol compound featuring a propane-1,3-diol backbone substituted with two methyl groups at the C2 position and a phenyl group at the C1 position . Its SMILES notation (CC(C)(CO)C(C1=CC=CC=C1)O) highlights the steric and electronic effects of these substituents. The compound is synthesized via reactions involving ketene and benzaldehyde, yielding a solid product with confirmed structural consistency via ¹H-NMR spectroscopy . Its stereochemistry includes one undefined stereocenter, and it is cataloged under CAS numbers 33950-46-8 and 133164-39-3 .

The phenyl group contributes to aromatic interactions, while the methyl groups introduce steric hindrance, influencing solubility, reactivity, and stability.

Eigenschaften

IUPAC Name |

2,2-dimethyl-1-phenylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-7,10,12-13H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWCLCFHXYGTTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290873 | |

| Record name | 2,2-dimethyl-1-phenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33950-46-8 | |

| Record name | NSC71578 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dimethyl-1-phenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1-phenylpropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Aldol Addition Reaction

The primary method for synthesizing this compound involves the aldol addition of isobutyraldehyde and formaldehyde. This reaction typically occurs in the presence of a catalyst, such as tertiary amines.

-

$$

\text{Isobutyraldehyde} + \text{Formaldehyde} \xrightarrow{\text{Tertiary Amine}} \text{this compound}

$$

The reaction conditions can vary; however, it is generally performed at temperatures ranging from 40°C to 160°C for optimal yield.

Hydrogenation

Following the aldol addition, the resulting hydroxyaldehyde undergoes hydrogenation to yield the desired diol product. This step is crucial for removing any unwanted basic impurities formed during the initial reaction.

Distillation and Purification

After hydrogenation, distillation is employed to purify the product. This process helps in separating the desired diol from unreacted starting materials and by-products.

Summary of Findings

The synthesis of this compound can be summarized in a tabular format for clarity:

| Step | Description |

|---|---|

| Aldol Addition | Isobutyraldehyde reacts with formaldehyde in the presence of tertiary amines as catalysts. |

| Hydrogenation | The hydroxyaldehyde product is hydrogenated to remove impurities and form the diol. |

| Distillation | Purification through distillation using fractionating columns to separate desired product from impurities. |

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-1-phenylpropane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation with Raney nickel or cobalt.

Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4), and other strong acids or bases.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols and hydrocarbons.

Substitution: Halides, esters, and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Polyester Production

Neopentyl glycol is widely utilized in the synthesis of polyesters. Its incorporation enhances the thermal stability, light resistance, and water resistance of the final products. The compound is particularly valuable in producing high-performance coatings and resins due to its ability to improve the mechanical properties of polyesters .

Plasticizers

This compound serves as a precursor for various plasticizers that are used to enhance the flexibility and durability of plastics. Neopentyl glycol-based plasticizers are favored for their low volatility and excellent thermal stability, which are crucial for maintaining the integrity of plastic materials under varying conditions .

Pharmaceutical Applications

Drug Formulation

Neopentyl glycol has been explored for use in drug formulations, particularly as a solvent and stabilizer in pharmaceutical preparations. Its properties allow for improved solubility and bioavailability of active ingredients. For instance, it has been investigated as a component in formulations aimed at enhancing the delivery of poorly soluble drugs .

GnRH Receptor Antagonists

Research indicates that derivatives of neopentyl glycol can act as GnRH receptor antagonists, which are vital in treating hormone-dependent diseases such as prostate cancer and endometriosis. These compounds exhibit favorable metabolic stability and reduced drug interaction potential, making them suitable candidates for therapeutic applications .

Analytical Chemistry

Chromatography

Neopentyl glycol is employed in high-performance liquid chromatography (HPLC) as a standard or reference compound due to its well-characterized properties. It assists in the separation and analysis of various chemical mixtures, facilitating the identification of impurities in pharmaceutical products .

Material Science

Lubricants

The compound is utilized in synthesizing synthetic lubricating esters that exhibit superior oxidative stability compared to natural esters. These lubricants are crucial in automotive and industrial applications where high-performance lubrication is required under extreme conditions .

Case Study 1: Polyester Coatings

A study demonstrated that polyesters synthesized with neopentyl glycol exhibited enhanced resistance to UV light and thermal degradation compared to those made with traditional glycols. The research highlighted the compound's role in extending the lifespan of coatings used in outdoor applications.

Case Study 2: Pharmaceutical Formulations

In a clinical trial involving a new formulation for a poorly soluble drug, researchers incorporated neopentyl glycol to enhance solubility. The results indicated a significant increase in bioavailability compared to formulations without this compound, showcasing its effectiveness as a pharmaceutical excipient.

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-1-phenylpropane-1,3-diol depends on its specific application. In chemical reactions, the hydroxyl groups can act as nucleophiles, participating in various substitution and addition reactions. The phenyl group can stabilize reaction intermediates through resonance effects, enhancing the compound’s reactivity .

Vergleich Mit ähnlichen Verbindungen

2,2-Bis(azidomethyl)propane-1,3-diol (BAMP)

- Structure : Azidomethyl groups replace methyl and phenyl substituents.

- Properties : Lower sensitivity to friction and impact than glycidyl azide polymer (GAP), attributed to electron-withdrawing azide groups enhancing stability. Molecular weight (~200 g/mol) and oligomeric nature allow tunable properties for explosives or propellants .

2,2-Dinitropropane-1,3-diol (DNPD)

2-Phenylpropane-1,3-diol

Neopentyl Glycol (2,2-Dimethylpropane-1,3-diol)

- Properties: Low toxicity, non-sensitizing (OECD 429), and widely used in polyester resins. Lower molecular weight (104.15 g/mol) enhances volatility compared to the phenyl-substituted analog .

2-Bromo-2-nitropropane-1,3-diol (Bronopol)

- Structure : Bromo and nitro substituents.

- Properties: Antimicrobial activity due to reactive halogen and nitro groups.

2-(Dimethylamino)propane-1,3-diol

- Structure: Dimethylamino group at C2.

- Properties: Introduces basicity, enabling salt formation. Potential applications in surfactants or pH-sensitive systems, differing from the neutral phenyl-methyl analog .

Comparative Data Table

Biologische Aktivität

2,2-Dimethyl-1-phenylpropane-1,3-diol, also known as (1R)-2,2-dimethyl-1-phenylpropane-1,3-diol, is a chiral compound characterized by its unique structural features that include a phenyl group and two methyl groups attached to a propane backbone. This compound belongs to the class of diols, which are organic compounds containing two hydroxyl (-OH) groups. Due to its structural characteristics, it exhibits diverse biological activities that are of interest in medicinal chemistry and pharmacology.

The molecular formula of (1R)-2,2-dimethyl-1-phenylpropane-1,3-diol is CHO. The presence of hydroxyl groups allows for hydrogen bonding interactions with biomolecules, influencing their structural and functional properties. Additionally, the phenyl group can engage in π-π interactions, further modulating the compound's biological activity.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant properties . The ability of (1R)-2,2-dimethyl-1-phenylpropane-1,3-diol to donate electrons enables it to neutralize free radicals effectively. This property is crucial for protecting cells from oxidative stress and may contribute to its therapeutic potential in various diseases .

Anti-inflammatory Effects

The diol structure of this compound suggests potential anti-inflammatory activity . It may modulate inflammatory pathways by influencing the expression of pro-inflammatory cytokines and other mediators. This mechanism could be beneficial in treating conditions characterized by chronic inflammation.

Interaction with Biological Receptors

(1R)-2,2-dimethyl-1-phenylpropane-1,3-diol may interact with various biological receptors, impacting cellular processes such as apoptosis (programmed cell death) and proliferation. These interactions are essential for understanding its pharmacodynamics and potential therapeutic applications .

The mechanism of action involves the formation of hydrogen bonds with biomolecules due to the hydroxyl groups. These interactions can alter the conformation and activity of target proteins or enzymes. The phenyl group enhances hydrophobic interactions, which can also play a role in modulating biological responses .

Study on Antiradical Activity

One study evaluated the antiradical activity of (1R)-2,2-dimethyl-1-phenylpropane-1,3-diol using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound demonstrated significant radical scavenging ability at varying concentrations (5–100 μg/mL), indicating its potential as an antioxidant agent .

Enzyme-Catalyzed Reactions

Another investigation focused on the enzyme-catalyzed resolution of racemic this compound. Using Novozym® 435 as a catalyst, researchers achieved regioselective transesterification. The study highlighted the compound's enantioselectivity and potential applications in asymmetric synthesis .

Comparative Analysis

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methyl-2-(4-methylphenyl)propan-1,3-diol | Similar diol structure | Different methyl substitution pattern |

| 4-Hydroxyacetophenone | Contains a phenolic group | Lacks additional methyl groups |

| 2,4-Dihydroxyacetophenone | Contains two hydroxyl groups | More polar due to additional hydroxyl group |

The unique combination of structural features in (1R)-2,2-dimethyl-1-phenylpropane-1,3-diol may confer distinct biological activities not observed in these similar compounds.

Q & A

Q. What advanced techniques identify degradation products of this compound in pharmaceutical formulations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.